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molecular formula C8H9BrN2O2S B3032054 2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 1007579-03-4

2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No. B3032054
M. Wt: 277.14
InChI Key: XDDCFAJLGQCIRY-UHFFFAOYSA-N
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Patent
US08633175B2

Procedure details

A solution of SO2Cl2 (12.6 mL, 0.155 mol) and 2-chloroethylamine hydrochloride (3.0 g, 25.9 mmol) in CH3CN (100 mL) was stirred at 75° C. for 16 hr. The solution was concentrated and the residue dried in vacuo. The residue was then extracted with two 15 mL portions of Et2O and the combined washes then added dropwise to a solution of 3-bromoaniline (1.70 mL, 15.5 mmol) and TEA (7.20 mL, 51.7 mmol) in Et2O (15 mL) at −78° C. After stirring at room temperature for 16 hr, the mixture was diluted with EtOAc then washed with H2O and brine, dried over Na2SO4 and concentrated. To the residue was added DMSO (100 mL) and K2CO3 (3.60 g, 26.0 mmol). After stirring at room temperature for 2 hr the mixture was poured into H2O (500 mL), extracted twice with EtOAc and the combined organics washed with H2O and brine then concentrated. The residue was recrystallized from EtOAc/hexanes to give 2-(3-bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide as a light brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.48-3.49 (m, 2H), 3.82-3.85 (m, 2H), 7.15 (d, J=8.0 Hz, 1H), 7.23 (d, J=8.0 Hz, 1H), 7.29-7.33 (m, 2H), 7.85 (br s, 1H).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][NH2:5].[Br:6][C:7]1[CH:8]=[C:9]([CH:11]=[CH:12][CH:13]=1)[NH2:10].C[S:15](C)=[O:16].C([O-])([O-])=[O:19].[K+].[K+]>CC#N.CCOCC.CCOC(C)=O.O>[Br:6][C:7]1[CH:8]=[C:9]([N:10]2[CH2:3][CH2:4][NH:5][S:15]2(=[O:16])=[O:19])[CH:11]=[CH:12][CH:13]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
SO2Cl2
Quantity
12.6 mL
Type
reactant
Smiles
Name
Quantity
3 g
Type
reactant
Smiles
Cl.ClCCN
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
TEA
Quantity
7.2 mL
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
3.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue dried in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was then extracted with two 15 mL portions of Et2O
WASH
Type
WASH
Details
then washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 2 hr the mixture
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
the combined organics washed with H2O and brine
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1S(NCC1)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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